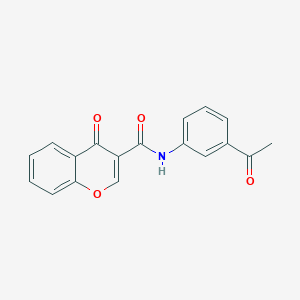![molecular formula C17H27N3O2S B2906119 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one CAS No. 1355533-46-8](/img/structure/B2906119.png)
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the literature, methods for the synthesis of similar pyrimidine derivatives have been developed . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The exact synthesis process for this compound would likely involve similar reactions, but would need to be optimized for the specific substituents present in this molecule.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. It contains a pyrimidin-5-yl group, a methylsulfanyl group, a dimethyl group, a trimethylmorpholin-4-yl group, and a propan-1-one group . These groups contribute to the overall properties of the molecule, including its reactivity and potential biological activity.Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, determination of its reactivity and potential chemical reactions, and exploration of its potential biological activities . This could lead to the development of new pharmaceuticals or other useful compounds.
Propriétés
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c1-11-9-20(10-17(4,5)22-11)15(21)8-7-14-12(2)18-16(23-6)19-13(14)3/h11H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGDHZOMLFBDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)CCC2=C(N=C(N=C2C)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2906036.png)

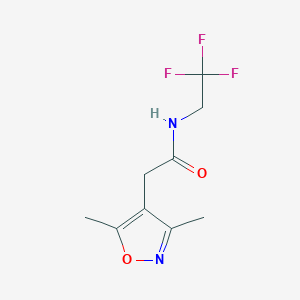

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1H-benzimidazole](/img/structure/B2906041.png)
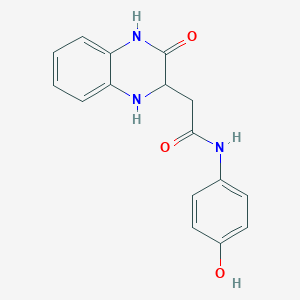
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906044.png)
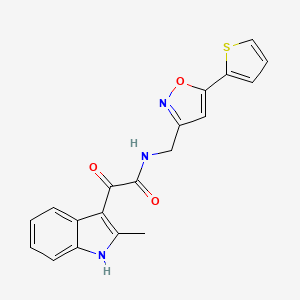
![Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate](/img/structure/B2906049.png)
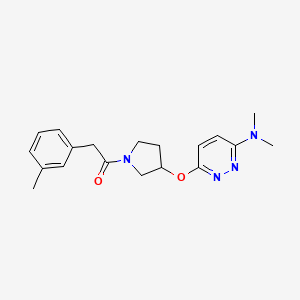
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2906051.png)
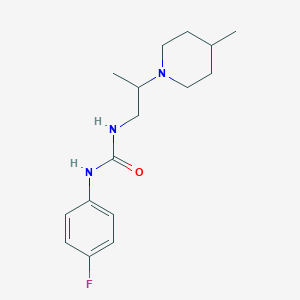
![N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2906055.png)
